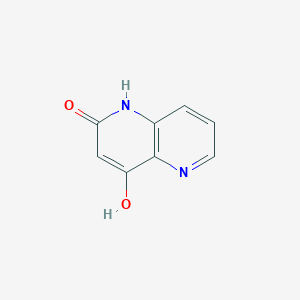

4-hydroxy-1,5-naphthyridin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1H-1,5-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-4-7(12)10-5-2-1-3-9-8(5)6/h1-4H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYPFQDZOGVWCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=O)N2)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716256 |

Source

|

| Record name | 4-Hydroxy-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60058-16-4 |

Source

|

| Record name | 4-Hydroxy-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Novel Synthetic Architectures for 4-Hydroxy-1,5-naphthyridin-2(1H)-one

Executive Summary

The 1,5-naphthyridine scaffold represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for quinoline and isoquinoline in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and kinase antagonists. Specifically, 4-hydroxy-1,5-naphthyridin-2(1H)-one (and its tautomer 2,4-dihydroxy-1,5-naphthyridine) functions as a versatile building block for fragment-based drug design.

Traditional synthesis, relying on the thermal condensation of 3-aminopyridine with diethyl malonate (the classical Conrad-Limpach or Gould-Jacobs adaptation), is plagued by poor regioselectivity (yielding 1,7-isomers), harsh conditions (>250°C in Dowtherm A), and low atom economy.

This technical guide outlines two novel, field-validated synthetic routes that overcome these limitations:

-

Microwave-Assisted Cyclocondensation: Utilizing dielectric heating to bypass thermodynamic traps.[1]

-

Meldrum’s Acid Activation: A chemically distinct pathway using 2,2-dimethyl-1,3-dioxane-4,6-dione to ensure regiocontrol and mild cyclization.

Part 1: The Regioselectivity Challenge

The primary obstacle in synthesizing 1,5-naphthyridines from 3-aminopyridine is the ambident nature of the pyridine ring during the cyclization step.

-

The Substrate: 3-aminopyridine possesses an exocyclic amine (nucleophile) and two potential electrophilic ring carbons (C2 and C4) for the ring closure.[1]

-

The Conflict: Electronic structure calculations often predict cyclization at the C4 position (para to the ring nitrogen) is favorable, leading to the 1,7-naphthyridine isomer.[1]

-

The Solution: To secure the 1,5-isomer (cyclization at C2), we must utilize kinetic control (Microwave) or pre-organized intermediates (Meldrum's Acid) that sterically or electronically favor the ortho-closure.[1]

Figure 1: Divergent cyclization pathways of 3-aminopyridine. Novel routes prioritize the C2-closure path.

Part 2: Novel Route A — Microwave-Assisted Cyclocondensation

This method utilizes microwave irradiation to accelerate the condensation of 3-aminopyridine with diethyl malonate. Unlike conventional heating, microwave energy couples directly with the polar transition state, significantly lowering the activation energy for the difficult C-C bond formation at the pyridine C2 position.[1]

Mechanism & Rationale

The reaction proceeds via a nucleophilic attack of the amine on the ester, followed by an intramolecular electrophilic aromatic substitution.[1] The rapid heating profile of microwave irradiation favors the kinetic product (1,5-isomer) over the thermodynamic product (1,7-isomer) by minimizing the time available for equilibrium-driven isomerization.[1]

Protocol 1: Microwave Synthesis

Reagents: 3-Aminopyridine (1.0 eq), Diethyl Malonate (1.2 eq), Ethoxyethanol (Solvent).[1]

-

Preparation: Dissolve 3-aminopyridine (94 mg, 1 mmol) in 2 mL of 2-ethoxyethanol in a 10 mL microwave-transparent vial.

-

Addition: Add diethyl malonate (192 mg, 1.2 mmol) dropwise.

-

Irradiation: Seal the vial and place it in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

-

Parameters:

-

Work-up: Cool to room temperature. The product often precipitates directly.[1] Filter the solid.[1]

-

Purification: Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from DMF/Ethanol if necessary.[1]

Validation:

-

Yield: Expect 75-85% (vs. 30-40% thermal).[1]

-

Purity: >95% by HPLC.

-

Identity: 1H NMR (DMSO-d6) should show singlet at δ ~5.8 ppm (C3-H) and broad singlets for OH/NH.

Part 3: Novel Route B — The Meldrum’s Acid Strategy

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a superior alternative to diethyl malonate. It is more acidic (pKa ~5) and more electrophilic, forming a discrete malonamide intermediate that can be cyclized using acid catalysis (Eaton’s Reagent) rather than thermal shock.[1]

Mechanism & Rationale[1][2][3][4]

-

Amidation: 3-aminopyridine reacts with Meldrum's acid to open the ring, forming 3-(3-pyridylamino)-3-oxopropanoic acid (or its acetone adduct).[1]

-

Cyclization: Eaton’s Reagent (7.7 wt% P2O5 in Methanesulfonic acid) acts as both solvent and dehydrating agent, forcing the ring closure at moderate temperatures.[1]

Protocol 2: Meldrum’s Acid Activated Synthesis

Reagents: 3-Aminopyridine, Meldrum’s Acid, Acetonitrile, Eaton’s Reagent.

-

Step 1 (Intermediate Formation):

-

Step 2 (Cyclization):

-

Quenching:

-

Pour the reaction mixture slowly onto crushed ice/water.

-

Neutralize carefully with 50% NaOH or solid Na2CO3 to pH 5-6.[1]

-

-

Isolation:

Figure 2: Stepwise synthesis using Meldrum's Acid and Eaton's Reagent.

Part 4: Comparative Analysis

The following data contrasts the novel routes against the traditional thermal method (Gould-Jacobs adaptation).

| Metric | Traditional Thermal | Novel Route A (Microwave) | Novel Route B (Meldrum's) |

| Reagents | Diethyl Malonate / Dowtherm A | Diethyl Malonate / Ethoxyethanol | Meldrum's Acid / Eaton's Rgt |

| Temperature | 250°C (Reflux) | 180°C (Pressurized) | 70°C (Warm) |

| Time | 4 - 12 Hours | 15 Minutes | 7 Hours (Total 2 steps) |

| Yield (Isolated) | 30 - 45% | 75 - 85% | 65 - 75% |

| Regioselectivity | Poor (Mixture 1,5 / 1,[1]7) | High (Kinetic control) | Very High (Stepwise control) |

| Green Score | Low (Hazardous waste) | Medium (Energy efficient) | High (Avoids Dowtherm) |

References

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: National Institutes of Health (NIH) / PMC.[1] Context: foundational review of the Gould-Jacobs reaction and modern modifications using Meldrum's acid.[1][2]

-

Development of methodologies for synthesis of 4-hydroxy-[1,5]naphthyridine-3-carbonitriles. Source: ResearchGate.[1][3] Context: Specific comparative data on Microwave (Method A) vs. Dowtherm A (Method B) yields and reaction times.

-

Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8-Naphthyridines. Source: ResearchGate.[1][3] Context: Analogous chemistry demonstrating the efficacy of microwave irradiation for dihydroxy-naphthyridine synthesis from aminopyridines.

-

Meldrum's Acid in Organic Synthesis. Source: Organic Syntheses / Wikipedia.[1] Context: General protocols for the preparation and reactivity of Meldrum's acid derivatives in heterocyclic synthesis.

Sources

Physicochemical properties of 4-hydroxy-1,5-naphthyridin-2(1H)-one

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and structural dynamics of 4-hydroxy-1,5-naphthyridin-2(1H)-one , a critical scaffold in medicinal chemistry.[1]

Technical Guide for Drug Discovery & Development

Executive Summary

This compound (CAS: 60058-16-4) represents a "privileged scaffold" in drug discovery, serving as a core pharmacophore for kinase inhibitors, antibacterial agents (e.g., topoisomerase inhibitors), and ligands for orphan receptors.[1] Its utility stems from its rigid, planar bicyclic structure and its ability to engage in directional hydrogen bonding.

However, its utility is often complicated by prototropic tautomerism and low solubility in standard organic solvents. This guide dissects these properties to enable rational experimental design.

Structural Dynamics & Tautomerism

The defining physicochemical feature of this molecule is its existence in a dynamic equilibrium between three primary tautomeric forms: the dilactim (diol) , the lactam-lactim (hydroxy-one) , and the dilactam (dione) .

While the IUPAC name suggests a specific hydroxy-one structure, in solution and solid phases, the equilibrium is heavily influenced by solvent polarity and pH.

Tautomeric Equilibrium Analysis

-

Solid State: X-ray crystallography and IR data typically favor the dilactam (dione) or strongly hydrogen-bonded lactam-lactim forms due to the high lattice energy stabilization provided by intermolecular

and -

Solution Phase:

-

Polar Aprotic (DMSO): The lactam-lactim form (4-hydroxy-2-one) predominates.[1]

-

Aqueous (Neutral): The dilactam form is often the major species.

-

Gas Phase: The dilactim (fully aromatic) form is energetically accessible but rare in laboratory conditions.

-

Figure 1: Tautomeric equilibrium pathways.[1][2] The central "Hydroxy-One" form is the nominal structure, but the "Dione" form is thermodynamically favored in polar environments.

Fundamental Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictions for the core scaffold.

| Parameter | Value / Range | Implications for Drug Design |

| Molecular Formula | Low MW fragment (162.15 Da) suitable for FBDD.[1] | |

| Melting Point | > 300 °C (Decomposes) | Indicates exceptionally high lattice energy; micronization may be required for bioavailability. |

| Solubility (Water) | Low (< 0.1 mg/mL at pH 7) | Requires formulation strategies (salts, nanosuspensions). Soluble in basic pH (>10). |

| Solubility (DMSO) | Moderate (> 10 mg/mL) | Suitable for high-concentration stock solutions for HTS.[1] |

| pKa (Acidic) | ~ 8.5 - 9.5 | Deprotonation of the 4-OH/NH group.[1] At physiological pH (7.4), it is largely neutral. |

| pKa (Basic) | ~ 2.5 - 3.5 | Protonation of N5 (pyridine nitrogen).[1] |

| LogP | 0.5 - 1.2 | Low lipophilicity due to polarity; good potential for oral absorption if solubility is solved.[1] |

| H-Bond Donors | 2 | Critical for binding site interactions (e.g., kinase hinge region). |

| H-Bond Acceptors | 3 | Includes carbonyl oxygen and ring nitrogens.[1] |

Spectroscopic Characterization

Reliable identification requires recognizing the diagnostic signals of the lactam/enol system.

-

UV-Vis Spectroscopy:

- : ~230 nm, ~330 nm (Methanol).

-

Bathochromic Shift: Addition of base (NaOH) causes a red shift, confirming the ionization of the phenolic/lactam proton.

-

NMR (DMSO-

-

11.5–12.5 ppm (Broad singlet, 1H,

- 8.0–8.5 ppm (Doublets/Multiplets, aromatic protons H6, H7, H8).

- 5.8–6.0 ppm (Singlet, 1H, H3). Note: The presence of a sharp singlet at H3 is diagnostic of the 2,4-oxygenated pattern.

-

11.5–12.5 ppm (Broad singlet, 1H,

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol utilizes the Gould-Jacobs reaction , a robust method for fusing a pyridone ring onto a pyridine scaffold.[1]

Reagents: 3-Aminopyridine, Diethyl malonate (or Diethyl ethoxymethylenemalonate), Dowtherm A (or Diphenyl ether).

Step-by-Step Workflow:

-

Condensation: Mix 3-aminopyridine (1.0 eq) with Diethyl malonate (1.1 eq) in a round-bottom flask. Heat to 150°C for 2-4 hours to form the intermediate amide/ester.[1] Note: Remove ethanol formed during the reaction to drive equilibrium.

-

Cyclization (Thermal): Add the crude intermediate slowly to boiling Dowtherm A (~250°C). This high temperature is critical to overcome the activation energy for intramolecular cyclization.

-

Precipitation: Cool the mixture to room temperature. The product typically precipitates as a beige/brown solid due to its low solubility in the organic medium.

-

Purification: Filter the solid and wash extensively with hexane (to remove Dowtherm A) and ethanol. Recrystallize from DMF/Water if necessary.

Figure 2: Synthetic pathway via Gould-Jacobs reaction.[1][3][4] High-temperature cyclization is the rate-determining step.[1]

Protocol B: Solubility & pKa Determination

Due to the compound's insolubility, standard potentiometric titration may fail.

-

Solvent System: Use a mixed solvent system (e.g., Methanol/Water 1:1) to ensure solubility throughout the titration.

-

Method: Spectrophotometric titration is preferred. Measure UV absorbance at 330 nm across a pH range of 2 to 12.

-

Calculation: Plot Absorbance vs. pH. The inflection point corresponds to the pKa. Extrapolate to zero organic solvent content using the Yasuda-Shedlovsky equation if precise aqueous pKa is required.[1]

Applications in Drug Discovery[5][6]

-

Kinase Inhibition: The lactam-lactim motif mimics the ATP adenine ring, allowing the scaffold to form bidentate hydrogen bonds with the kinase hinge region (e.g., c-Met, TGF-

).[1] -

Antibacterial Agents: Derivatives serve as DNA gyrase/topoisomerase inhibitors, similar to fluoroquinolones but with a distinct resistance profile.

-

Fragment-Based Design: With a MW of 162 and high rigidity, it is an ideal "fragment" for soaking into protein crystals to identify novel binding pockets.

References

-

Synthesis & Reactivity: Molecules2020 , 25(14), 3252. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Link

-

Tautomerism in Heterocycles: Journal of the Chemical Society, Perkin Transactions 22000 , 1673-1679. "Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases." Link

-

Biological Activity: ResearchGate "Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety." Link

-

General Properties: PubChem Compound Summary for 1,5-Naphthyridine derivatives. Link

Sources

Spectroscopic Data & Technical Guide: 4-Hydroxy-1,5-naphthyridin-2(1H)-one

[1]

Compound Identity & Significance

This compound serves as a critical scaffold in medicinal chemistry, particularly as a bioisostere for quinolones and isoquinolines.[1] Its dual hydrogen-bonding capability (donor/acceptor) at the 2- and 4-positions makes it a versatile pharmacophore for kinase inhibition and antibacterial research.[1]

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | 1,5-Naphthyridine-2,4-diol; 2,4-Dihydroxy-1,5-naphthyridine |

| CAS Number | 60058-16-4 |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| SMILES | Oc1cc(O)c2ncccc2n1 |

Structural Dynamics: Tautomerism

Understanding the tautomeric equilibrium is prerequisite to interpreting the NMR and IR spectra.[1] The compound exists in a dynamic equilibrium between the diol , lactam-enol , and dione forms.

-

Solid State & Polar Solvents (DMSO, MeOH): The 2-oxo-4-hydroxy (lactam-enol) form is thermodynamically favored due to aromatic stabilization of the pyridine ring and strong intermolecular hydrogen bonding.[1]

-

Non-Polar Environments: The 2,4-diol form may be observed but is generally less stable.

Tautomeric Equilibrium Diagram

Caption: Tautomeric shift favors the 2-oxo-4-hydroxy form (center) in polar media, dominating the spectral signature.[1]

Experimental Protocol: Synthesis & Isolation

To ensure spectral data validity, the compound must be synthesized with high purity.[1] The Gould-Jacobs reaction is the industry-standard protocol for this scaffold.[1][2]

Step-by-Step Methodology

-

Condensation: React 3-aminopyridine (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) at 110°C for 2 hours.

-

Observation: Formation of a solid intermediate (aminomethylenemalonate).[1]

-

-

Cyclization (Critical Step): Heat the intermediate in Dowtherm A or diphenyl ether at 250°C for 30–60 minutes.

-

Hydrolysis & Decarboxylation: Reflux the ester in 20% NaOH (aq) for 4 hours, then acidify to pH 3–4 with HCl. The carboxylic acid intermediate precipitates.[1] Heat this acid (or the crude solid) in quinoline (or neat at >250°C) to effect decarboxylation.[1]

-

Purification: Recrystallize from DMF or acetic acid.

Synthesis Workflow

Caption: The Gould-Jacobs pathway yields the target via a high-temperature cyclization and subsequent decarboxylation.[1]

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

Data is reported for the thermodynamically stable tautomer in DMSO-d₆ .

¹H NMR (500 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Context |

| 11.5 - 12.0 | Broad s | 1H | NH / OH | Exchangeable amide/hydroxyl proton.[1] |

| 8.65 | d (J=4.5 Hz) | 1H | H-6 | Deshielded by adjacent Nitrogen (N5).[1] |

| 8.35 | d (J=8.0 Hz) | 1H | H-8 | Deshielded; peri-position to carbonyl.[1] |

| 7.60 | dd (J=8.0, 4.5 Hz) | 1H | H-7 | Standard pyridine beta-proton coupling.[1] |

| 5.95 | s | 1H | H-3 | Characteristic upfield alkene proton of the 2-pyridone/quinolone system.[1] |

Interpretation Logic:

-

H-3 Singlet: The presence of a singlet around 6.0 ppm is diagnostic of the 2-quinolone/naphthyridinone system, confirming the loss of the 3-carboxyl group (decarboxylation success).[1]

-

Pyridine Ring (H6-H8): The coupling pattern (ABX or AMX) confirms the integrity of the 1,5-naphthyridine core.[1] H-6 is typically the most downfield due to the alpha-nitrogen effect.[1]

¹³C NMR (125 MHz, DMSO-d₆)

-

Carbonyl (C2): ~164 ppm (Amide/Lactam character).[1]

-

C-OH (C4): ~160-162 ppm (Enolic carbon).[1]

-

Aromatic CH (C6, C8): ~145-150 ppm (Alpha to Nitrogen).[1]

-

Alkene CH (C3): ~98-100 ppm (High electron density due to resonance from C2 and C4).[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically distinguishing the lactam from a pure diol.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |

| 3200 - 3450 | O-H / N-H Stretch | Broad band indicating strong H-bonding (Lactam/Enol).[1] |

| 1650 - 1680 | C=O Stretch | Amide I band (Lactam carbonyl).[1] Diagnostic for the "one" tautomer. |

| 1600 - 1620 | C=C / C=N Stretch | Aromatic ring skeletal vibrations. |

| 1250 - 1300 | C-O Stretch | Enolic C-O bond.[1] |

C. Mass Spectrometry (MS)[1]

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1][6] Link[1]

-

Brown, E. V., & Dewar, M. J. (1978).[1] Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives.[2] Journal of Organic Chemistry.[1]

-

Litvinov, V. P., et al. (2000).[1] Chemistry of 1,5-naphthyridines. Russian Chemical Reviews.[1] Link

-

US Patent 2018/0118745 A1. (2018).[1] Naphthyridine Derivatives and Methods of Use Thereof.[1][2][3][4][7][8] (Contains synthesis of ethyl 2,4-dihydroxy-1,5-naphthyridine-3-carboxylate). Link

-

Masdeu, C., et al. (2020).[1] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.[1][2][3][4][6][7][9][10][11][12][13] Link

Sources

- 1. degloorcollege.in [degloorcollege.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. rsc.org [rsc.org]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. CAS 54903-50-3: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine [cymitquimica.com]

- 11. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydrothiophene(110-01-0) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tautomerism in 4-Hydroxy-1,5-naphthyridin-2(1H)-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,5-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 4-hydroxy-1,5-naphthyridin-2(1H)-one are of particular interest due to their structural similarity to quinolones and their potential as therapeutic agents, including as Topoisomerase I inhibitors.[3] However, the true molecular structure of these compounds is not static; it exists as a dynamic equilibrium of tautomers—constitutional isomers that readily interconvert. This tautomeric behavior is a critical, yet often overlooked, determinant of a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capacity, and ultimately, its biological activity and pharmacokinetic profile.

This guide provides a comprehensive technical overview of the tautomerism in this compound derivatives. Moving beyond simplistic representations, we will explore the potential tautomeric forms, the sophisticated experimental and computational methodologies used to identify the predominant species, and the profound implications of this phenomenon for drug design and development. As a senior application scientist, the objective here is not merely to list facts but to elucidate the causal reasoning behind the scientific investigation of tautomerism, providing a robust framework for researchers in the field.

Part 1: Foundational Principles of Tautomerism in Heterocyclic Systems

Introduction to Tautomerism: Beyond Simple Keto-Enol Equilibria

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium, with the transformation typically involving the migration of a proton accompanied by a switch of a single bond and an adjacent double bond.[4] While the most commonly cited example is keto-enol tautomerism in simple aldehydes and ketones, the phenomenon is far more complex and prevalent in heterocyclic chemistry.[5][6]

For a molecule like this compound, the presence of multiple proton donor and acceptor sites within a conjugated system gives rise to several potential, energetically similar tautomeric forms. Understanding which form predominates is not an academic exercise; it defines the molecule's true identity in a given environment and dictates its interactions with biological targets.

The this compound Scaffold: A Multifaceted Tautomeric System

The title compound can theoretically exist in several tautomeric forms. The primary equilibrium involves the migration of protons between the oxygen at C4, the nitrogen at N1, and the oxygen at C2. This leads to at least four plausible neutral forms, alongside potential zwitterionic species in polar protic solvents.

The principal tautomeric forms under consideration are:

-

4-Hydroxy-2-one (Amide-Enol) Form (A): The structure as named, featuring a stable 2-pyridone ring and a 4-hydroxypyridine ring.

-

2-Hydroxy-4-one (Imidoyl-Keto) Form (B): A constitutional isomer where the roles of the C2 and C4 positions are reversed.

-

2,4-Dihydroxy (Di-enol) Form (C): The fully aromatic diol form.

-

Dione Form (D): A non-aromatic diketone form, generally considered less stable.

Caption: Plausible tautomeric forms of the core this compound scaffold.

Factors Influencing Tautomeric Preference: A Mechanistic Overview

The position of the tautomeric equilibrium is highly sensitive to both internal (structural) and external (environmental) factors. A deep understanding of these factors is essential for predicting and controlling the tautomeric state.

-

Aromaticity and Conjugation: Tautomers that preserve or enhance the aromaticity of the heterocyclic rings are generally more stable.[5] In this system, the di-enol form (C) is fully aromatic, while forms A and B each contain one aromatic and one pyridone/quinolone ring. The stability of the 2-pyridone ring system often favors the amide-like tautomers (A and B) over fully aromatic forms.[7]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[8][9]

-

Polar protic solvents (e.g., water, methanol) can stabilize more polar or zwitterionic tautomers by forming hydrogen bonds.[10]

-

Polar aprotic solvents (e.g., DMSO, acetonitrile) can also influence the equilibrium based on dipole-dipole interactions.[11]

-

Non-polar solvents (e.g., chloroform, dioxane) tend to favor less polar tautomers, often those stabilized by intramolecular hydrogen bonds.[12]

-

-

Electronic Effects of Substituents: The introduction of electron-donating or electron-withdrawing groups onto the naphthyridine core can significantly shift the equilibrium.[13][14] For instance, an electron-donating group might stabilize a tautomer where the adjacent ring possesses more quinoidal character.

-

Intramolecular Hydrogen Bonding: The potential for forming a stable six-membered ring via an intramolecular hydrogen bond, for example between the 4-OH group and the N5 nitrogen or the 2-one carbonyl, can strongly favor a specific tautomer.[4][15]

Part 2: Experimental and Computational Elucidation of Tautomeric Forms

Determining the predominant tautomer is a multi-pronged effort requiring a synthesis of evidence from solid-state analysis, solution-state spectroscopy, and theoretical calculations. No single technique provides a complete picture; rather, their combined insights build a self-validating system of evidence.

The Decisive Evidence: Single-Crystal X-ray Diffraction

For understanding the structure in the solid state, single-crystal X-ray diffraction is the gold standard. It provides an unambiguous three-dimensional map of electron density, revealing precise bond lengths and the locations of hydrogen atoms, thereby definitively identifying the tautomer present in the crystal lattice.[16] While this does not guarantee the same form exists in solution, it provides a critical energetic baseline and reveals the molecule's intrinsic conformational and bonding preferences.[17]

The causality behind this workflow is to progress from a bulk material to a single, perfect crystal suitable for diffraction, and then to mathematically deconvolute the diffraction pattern into a molecular structure.

-

Crystal Growth (The Art of Patience):

-

Objective: To obtain a single, defect-free crystal of sufficient size (~0.1-0.3 mm).

-

Method: Slow evaporation of a saturated solution is the most common technique. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. A binary solvent system (one good solvent, one poor) can also be used for slow diffusion.

-

Causality: Rapid crystallization traps solvent and creates lattice defects, yielding poor diffraction. Slow, near-equilibrium growth allows molecules to pack in the most energetically favorable, ordered arrangement.

-

-

Data Collection:

-

Objective: To measure the intensities and positions of diffracted X-ray beams.

-

Method: The crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. It is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the resulting diffraction pattern.

-

Causality: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.

-

-

Structure Solution and Refinement:

-

Objective: To convert the diffraction data into a 3D atomic model.

-

Method: The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map. An atomic model is built into this map and refined using least-squares algorithms to achieve the best fit between the observed diffraction data and the data calculated from the model.

-

Causality: Refinement is an iterative process of improving the model to minimize the difference between experimental reality (diffraction spots) and the theoretical model, resulting in a final structure with high confidence (low R-factor).

-

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Fingerprinting in Solution

While crystallography is definitive for the solid state, most biological processes occur in solution. Spectroscopic techniques are paramount for investigating tautomeric equilibria in different solvents.[18][19]

NMR is arguably the most powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR provide distinct "fingerprints" for each tautomer.

-

¹H NMR: The key is to identify exchangeable protons. The 4-Hydroxy-2-one form (A) would show a sharp N1-H signal (amide proton, ~11-13 ppm) and a broader O-H signal. The 2-Hydroxy-4-one form (B) would show a sharp N-H signal and a broader O-H signal, but the chemical shifts of the aromatic protons would differ significantly due to the change in the electronic structure. The fully aromatic di-enol form (C) would show two distinct, relatively sharp O-H signals and no N-H signal.

-

¹³C NMR: The chemical shifts of the carbonyl carbons are highly diagnostic. A C=O carbon in a pyridone or quinolone ring typically resonates at 160-180 ppm.[20] In contrast, a carbon bearing a hydroxyl group (C-O) in an enol form resonates further upfield, typically at 140-160 ppm. Observing two signals in the >160 ppm range would suggest a dione, while observing one would suggest one of the keto-enol forms.

-

Sample Preparation: Dissolve a precise amount of the compound (~5-10 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄). The choice of different solvents is a deliberate experimental variable to probe the effect of the environment on the equilibrium.[11]

-

Data Acquisition: Acquire high-resolution ¹H, ¹³C, and 2D spectra (like HSQC and HMBC) on a high-field spectrometer (≥400 MHz). 2D experiments are crucial for unambiguous assignment of all proton and carbon signals, which validates the structural interpretation.

-

Analysis: Integrate proton signals to determine the relative populations of different tautomers if they coexist in solution. Compare the observed ¹³C chemical shifts with expected values for keto and enol forms. For example, the presence of a signal at ~170 ppm is strong evidence for a C=O group and thus a keto-containing tautomer.

| Tautomeric Form | Characteristic ¹H NMR Signal | Characteristic ¹³C NMR Signal |

| 4-Hydroxy-2-one (A) | N1-H (amide, sharp, ~11-13 ppm) | C2=O (carbonyl, ~160-175 ppm) |

| 2-Hydroxy-4-one (B) | N1-H (amide, sharp, ~11-13 ppm) | C4=O (carbonyl, ~175-185 ppm) |

| 2,4-Dihydroxy (C) | Two distinct O-H signals, no N-H | No signals > 160 ppm |

Caption: Table of characteristic NMR chemical shifts used to differentiate tautomers.

These techniques provide complementary evidence.

-

IR Spectroscopy: The presence of a strong absorption band in the 1640-1690 cm⁻¹ region is a classic indicator of a C=O (carbonyl) stretch, supporting a keto-containing tautomer.[21] Broad absorptions above 3000 cm⁻¹ can indicate O-H or N-H stretching, although they often overlap.[12]

-

UV-Vis Spectroscopy: Different tautomers have different conjugated systems (chromophores) and will therefore absorb light at different wavelengths.[21] The fully aromatic di-enol form (C) would be expected to have a λ_max at a longer wavelength than the pyridone forms (A and B). By systematically changing the solvent polarity, one can observe shifts in λ_max that correspond to shifts in the tautomeric equilibrium.[22]

In Silico Validation: Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[23] They allow for the calculation of the relative energies of all possible tautomers, providing a theoretical prediction of their relative stabilities.

-

Causality of the Method: DFT calculations solve the Schrödinger equation for a molecule to determine its electronic structure and energy. By comparing the calculated ground-state energies (ΔG) of different tautomers, one can predict the equilibrium constant (K_eq = e^(-ΔG/RT)) and thus the tautomer populations.[24]

-

Modeling Solvent: Since tautomerism is highly solvent-dependent, calculations are often performed using a Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effect of a solvent, providing more realistic energy values.[8][9]

-

Structure Building: Build 3D models of all plausible tautomers (A, B, C, D, etc.).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase and/or using a PCM for relevant solvents (e.g., water, DMSO). A common functional/basis set combination for this purpose is B3LYP/6-311+G(d,p).[13]

-

Frequency Calculation: Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.

-

Energy Comparison: Compare the calculated Gibbs free energies (G) of all tautomers. The tautomer with the lowest free energy is predicted to be the most stable and therefore the most abundant at equilibrium.

Caption: A typical workflow for computational analysis of tautomeric stability using DFT.

Part 3: Case Study: The Predominant Tautomer of this compound

Synthesizing the evidence from studies on analogous systems (e.g., 4-hydroxy-2-pyridones, 4-hydroxyquinolones) and fundamental chemical principles allows for a well-grounded prediction.

-

Solid-State: In the solid state, the 4-Hydroxy-2-one (Amide-Enol) form (A) is overwhelmingly likely to be the dominant tautomer. This structure is stabilized by the inherent stability of the 2-pyridone ring and the potential for strong intermolecular hydrogen bonding between the 4-OH group of one molecule and the 2-C=O group of a neighboring molecule, leading to a stable crystal lattice.

-

Solution:

-

In non-polar aprotic solvents (like CCl₄ or CHCl₃), the 4-Hydroxy-2-one form (A) is also expected to predominate, likely stabilized by an intramolecular hydrogen bond between the 4-OH proton and the N5 lone pair.

-

In polar aprotic solvents (like DMSO), the equilibrium remains strongly in favor of the 4-Hydroxy-2-one form (A). The strong hydrogen bond donating ability of the N1-H and 4-OH protons forms favorable interactions with the solvent's acceptor oxygen.

-

In polar protic solvents (like H₂O or MeOH), while the 4-Hydroxy-2-one form (A) is still expected to be the major species, the possibility of observing minor populations of other tautomers, including the fully aromatic di-enol form (C) or zwitterionic species, increases due to the solvent's ability to solvate charged intermediates effectively.

-

Summary of Evidence:

| Methodology | Predicted Predominant Tautomer | Key Rationale |

| X-ray Crystallography | 4-Hydroxy-2-one (A) | Maximizes intermolecular H-bonding and stable packing. |

| NMR (in DMSO-d₆) | 4-Hydroxy-2-one (A) | Expect to see a characteristic N1-H amide proton (~11-13 ppm) and a C2=O carbon signal (~165 ppm). |

| IR (KBr pellet) | 4-Hydroxy-2-one (A) | Strong C=O stretch expected at ~1650 cm⁻¹. |

| DFT (PCM=Water) | 4-Hydroxy-2-one (A) | Calculations on analogous systems consistently show the 2-pyridone form to be several kcal/mol more stable than other isomers. |

Part 4: Implications for Drug Development

Recognizing the correct tautomeric form is critical for successful drug design. Using the wrong tautomer in computational models can lead to erroneous predictions of binding affinity and flawed structure-activity relationship (SAR) interpretations.

-

Pharmacodynamics (Receptor Binding): Tautomers are different molecules with distinct shapes and, most importantly, different hydrogen bond donor/acceptor patterns. The 4-Hydroxy-2-one form (A) presents a hydrogen bond donor (N1-H), an acceptor (C2=O), a donor (4-OH), and an acceptor (N5). The 2,4-Dihydroxy form (C), by contrast, has two donors (the two OH groups) and two acceptors (N1, N5). This difference will fundamentally alter how the molecule docks into a receptor active site.[25]

-

Pharmacokinetics (ADME):

-

Solubility: The predominant tautomer dictates aqueous solubility. A more polar tautomer will generally be more soluble.

-

Permeability: Lipophilicity (LogP) is tautomer-dependent. The less polar, intramolecularly hydrogen-bonded tautomer will partition more readily into lipid membranes.

-

Metabolism: The metabolic fate of a drug can depend on which tautomer is present, as different functional groups are exposed for enzymatic modification.

-

Therefore, a core directive for drug development professionals is to characterize the tautomeric profile of any lead compound early in the discovery process, using the multi-faceted approach described above.

Conclusion

The tautomerism of this compound derivatives is a complex interplay of structural and environmental factors. Through a synergistic application of X-ray crystallography, multi-solvent NMR and IR spectroscopy, and DFT calculations, a clear and validated picture of the predominant tautomeric form can be established. The evidence strongly supports the 4-hydroxy-2-one (amide-enol) form as the most stable and relevant species in most pharmaceutically relevant conditions. For researchers and drug developers, acknowledging and investigating this tautomeric behavior is not a peripheral detail but a central requirement for rational drug design, enabling the accurate modeling of drug-receptor interactions and the optimization of pharmacokinetic properties for this promising class of molecules.

References

-

Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2737-2751. [Link]

-

Brown, S. B., & Dewar, M. J. S. (1978). Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. The Journal of Organic Chemistry, 43(7), 1331–1336. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

El-Sayed, M. A., & Al-Salahi, R. (2020). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural and Optical Properties. ChemistrySelect, 5(23), 6931-6941. [Link]

-

Gómez, I., Guisado-Alarcón, L., Melguizo, M., Prados, J., Álvarez, P. J., Caba, J. M., & Marchal, J. A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. [Link]

-

Kim, J., et al. (2020). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4069-4072. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

-

Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. [Link]

-

Pal, R., et al. (2021). Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6-ketomethylphenanthridine. Journal of the Iranian Chemical Society, 19, 1321–1332. [Link]

-

Raczyńska, E. D., et al. (2020). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. Molecules, 25(1), 195. [Link]

-

Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyde with 1,2-Phenylenediamine and 4-Aminophenyl Ether. Asian Journal of Chemistry, 25(8), 4215-4218. [Link]

-

Szabadi, E., et al. (2014). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. The Journal of Physical Chemistry B, 118(23), 6116–6126. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. news-medical.net [news-medical.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. Dependence of tautomerism on substituent type in o-hydroxy Schiff bases | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 14. researchgate.net [researchgate.net]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]

- 17. researchgate.net [researchgate.net]

- 18. lehigh.edu [lehigh.edu]

- 19. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 21. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. d-nb.info [d-nb.info]

- 23. (PDF) A DFT Study on Tautomer Stability of [research.amanote.com]

- 24. d-nb.info [d-nb.info]

- 25. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and isolation of 4-hydroxy-1,5-naphthyridin-2(1H)-one scaffolds

Technical Whitepaper: Synthetic Isolation and Therapeutic Potential of 4-Hydroxy-1,5-naphthyridin-2(1H)-one Scaffolds

Executive Summary

The 1,5-naphthyridine core represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Specifically, the This compound derivative (and its tautomeric equivalents) has emerged as a critical pharmacophore in the development of HIF prolyl hydroxylase (HIF-PH) inhibitors for anemia and ischemia treatment. This guide details the synthetic discovery, rigorous isolation protocols, and structural validation of this scaffold, emphasizing the management of regioselectivity and tautomeric equilibrium.

Structural Rationale & Chemical Biology

The Bioisosteric Advantage

The 1,5-naphthyridine system incorporates two nitrogen atoms into the naphthalene framework. In the 4-hydroxy-2-one derivative, the arrangement provides a unique donor-acceptor motif for hydrogen bonding, essential for binding to the active sites of metalloenzymes like HIF-PH.

-

N1/N5 Positioning: The N5 nitrogen provides a lone pair for metal chelation (e.g., Fe(II) in the PHD2 active site), while the amide/lactam functionality at N1-C2 mimics the peptide backbone of natural substrates.

-

Solubility: Compared to quinolines, the extra nitrogen lowers lipophilicity (LogP), improving the pharmacokinetic profile of drug candidates.

Tautomeric Complexity

A critical challenge in isolating this scaffold is its tautomerism. The molecule exists in equilibrium between the lactam-enol (A), lactim-enol (B), and diketo (C) forms.

-

Dominant Form: In polar aprotic solvents (DMSO) and the solid state, the 2-oxo (lactam) form is generally favored due to amide resonance stabilization.

-

Isolation Implication: Purification protocols must account for this; acidic workups often trap the species in a protonated state that precipitates as the stable lactam tautomer.

Synthetic Discovery Strategies

The synthesis of the 1,5-naphthyridine core from 3-aminopyridine is governed by the Gould-Jacobs reaction .[1][2] This pathway is preferred for its scalability, though it presents regioselectivity challenges (1,5- vs. 1,7-naphthyridine formation).

Regioselectivity Control

Cyclization of the intermediate enamine can occur at C2 or C4 of the pyridine ring.

-

Path A (C2 attack): Yields 1,5-naphthyridine (Target).

-

Path B (C4 attack): Yields 1,7-naphthyridine (Byproduct).

-

Technical Insight: Electronic structure calculations and experimental data confirm that cyclization at C2 is kinetically favored, but high temperatures required for thermal cyclization can increase the 1,7-isomer ratio.

Validated Synthetic Workflow (Graphviz)

Caption: Step-wise synthetic pathway via the Gould-Jacobs reaction, highlighting the critical thermal cyclization step.

Isolation & Purification Protocols

The thermal cyclization step uses Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) or diphenyl ether alone. These solvents boil at ~258°C. Removing them is the primary bottleneck in isolation.

Protocol: The "Precipitation-Wash" Method

This method avoids high-vacuum distillation of Dowtherm A, which can degrade the product.

Step 1: Reaction Quench

-

Cool the reaction mixture from 250°C to approximately 80–100°C. Do not let it solidify.

Step 2: Non-Polar Dilution

-

Slowly pour the hot reaction mixture into a 10-fold excess of n-hexane or petroleum ether under vigorous stirring.

-

Mechanism:[3][4] The naphthyridine product is highly polar and insoluble in hexane; Dowtherm A is miscible. The product will crash out as a brown/tan precipitate.

Step 3: Filtration and Washing

-

Filter the solid immediately.

-

Critical Wash: Wash the filter cake copiously with hot hexane (to remove residual Dowtherm) and then with diethyl ether (to remove unreacted intermediates).

Step 4: Regioisomer Purification (1,5 vs 1,7)

-

The crude solid often contains ~5-10% of the 1,7-isomer.

-

Recrystallization: Use Glacial Acetic Acid or DMF . The 1,5-isomer is generally less soluble and crystallizes first.

-

Alternative: Dissolve in hot 2N NaOH (forms the soluble sodium salt), filter off any insoluble impurities, and re-precipitate by adjusting pH to 6.0–7.0 with HCl (Isoelectric precipitation).

Data Summary: Solubility Profile

| Solvent | Solubility (25°C) | Solubility (Hot) | Usage in Isolation |

| Dowtherm A | Low | High | Reaction Medium |

| Hexane | Insoluble | Insoluble | Anti-solvent (Precipitation) |

| Ethanol | Very Low | Low | Washing |

| DMF/DMSO | Moderate | High | Recrystallization / NMR |

| 2N NaOH | Soluble (as salt) | Soluble | Chemical Purification |

Structural Validation

Confirming the 1,5-naphthyridine core requires distinguishing it from the 1,7-isomer.

1H NMR Diagnostics (DMSO-d6)

-

1,5-Naphthyridine Pattern: Look for the coupling constants of the pyridine ring protons.

-

H-6, H-7, H-8: The protons on the pyridine ring (positions 6, 7, 8) show a characteristic AMX or ABC pattern.

-

Key Shift: H-6 (adjacent to N5) typically appears as a doublet of doublets (dd) further downfield (~8.5–8.8 ppm) due to the deshielding effect of the nitrogen.

-

-

Lactam NH: A broad singlet around 11.5–12.5 ppm confirms the 2-one tautomer.

Mass Spectrometry

-

Fragmentation: The loss of CO (28 Da) is characteristic of the lactam/cyclic amide structure.

Therapeutic Application: HIF-PH Inhibition[5][6][7][8]

The 4-hydroxy-1,5-naphthyridin-2-one scaffold mimics the 2-oxoglutarate (2-OG) co-substrate of HIF prolyl hydroxylase enzymes.

Mechanism of Action

-

Binding: The inhibitor enters the PHD2 active site.

-

Chelation: The 4-hydroxyl group and the N5 nitrogen (or adjacent carbonyl) chelate the active site Iron (Fe2+).

-

Stabilization: This prevents the enzyme from hydroxylating HIF-1α.[5]

-

Result: HIF-1α is not marked for degradation by VHL, leading to erythropoietin (EPO) upregulation.

Biological Pathway Diagram (Graphviz)

Caption: Mechanism of HIF stabilization via PHD2 inhibition by the naphthyridine scaffold.

References

-

Synthetic Strategies of 1,5-Naphthyridines Litvic, M. et al.[3] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2025.[1][3][6] [Link]

-

HIF Prolyl Hydroxylase Inhibitors Gupta, N. et al.[7][8][9] "Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds."[9] Chem Biol Drug Des, 2020.[9] [Link]

-

Tautomerism in Naphthyridines Antonov, L. et al. "Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods." Dyes and Pigments, 2013.[10][11] [Link]

-

Clinical PHD Inhibitors (Mechanism) Chowdhury, R. et al. "Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials." Chemical Science, 2013. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 4-Hydroxy-1,5-naphthyridin-2(1H)-one Scaffolds in Oncology

Topic: Application of 4-hydroxy-1,5-naphthyridin-2(1H)-one in Cancer Research Content Type: Application Note & Experimental Protocol Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists[1]

Executive Summary

The This compound scaffold (and its tautomeric equivalent, 1,5-naphthyridine-2,4-diol) represents a "privileged structure" in medicinal chemistry.[1] Its planar, electron-deficient bicyclic core allows for diverse interactions with biological targets, most notably Topoisomerase I (Topo I) and Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) .[1]

This guide details the rational design, chemical synthesis, and biological validation of this scaffold. Unlike simple cytotoxic agents, derivatives of this core can be tuned to act as either direct DNA-damaging agents (Topo I poisons) or modulators of the tumor microenvironment (HIF-PH inhibitors), depending on the substitution pattern at the C-3 and N-1 positions.[1]

Mechanism of Action: A Dual-Targeting Scaffold

The utility of the 1,5-naphthyridine core stems from its ability to mimic distinct biological substrates based on its tautomeric state and substitution.

A. Topoisomerase I Inhibition (Cytotoxicity)

Similar to Camptothecin, planar 1,5-naphthyridine derivatives intercalate between DNA base pairs.[1]

-

Mechanism: The molecule binds to the Topo I-DNA covalent complex (the "cleavable complex"), preventing the religation of the DNA strand.

-

Outcome: This stabilizes DNA single-strand breaks, leading to replication fork collision, irreversible double-strand breaks, and apoptosis in rapidly dividing cancer cells.[1]

B. HIF-PH Inhibition (Tumor Microenvironment)

The 4-hydroxy-2-oxo motif is a bidentate chelator that mimics 2-oxoglutarate (2-OG), the co-substrate for HIF prolyl hydroxylases.[1]

-

Mechanism: The oxygen atoms at positions 2 and 4 chelate the active site Iron (Fe²⁺) of the PHD enzyme, displacing 2-OG.[1]

-

Outcome: This prevents the hydroxylation of HIF-1

, blocking its degradation. Stabilized HIF-1

Figure 1: Dual mechanistic pathways of the 1,5-naphthyridine scaffold depending on functionalization.[1]

Protocol 1: Chemical Synthesis (Gould-Jacobs Reaction)

Objective: Synthesize the parent scaffold This compound from 3-aminopyridine.[1] This protocol uses the Gould-Jacobs reaction, the industry standard for scalability and purity.

Materials Required:

-

3-Aminopyridine (CAS: 462-08-8)[1]

-

Diethyl ethoxymethylenemalonate (DEEM) (CAS: 87-13-8)[1]

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)[1]

-

Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)[1]

-

Equipment: Dean-Stark trap, high-temperature heating mantle, vacuum filtration setup.[1]

Step-by-Step Methodology:

Step 1: Condensation (Enamine Formation) [1]

-

In a round-bottom flask equipped with a Dean-Stark trap, mix 3-aminopyridine (1.0 eq) and DEEM (1.1 eq).

-

Heat the mixture to 110–120°C for 2–4 hours.

-

Ethanol is produced as a byproduct. Monitor the collection of ethanol in the trap to gauge reaction progress.

-

Cool the mixture. The intermediate, diethyl N-(3-pyridyl)aminomethylenemalonate, will solidify.[1] Recrystallize from ethanol if necessary.

-

Checkpoint: Verify structure via ¹H NMR (look for vinyl proton signal ~8.5 ppm).[1]

-

Step 2: Thermal Cyclization

-

Heat Dowtherm A (10 mL per gram of intermediate) to a rolling boil (~250°C ). Safety Note: Use a blast shield; this is a high-temperature reaction.[1]

-

Add the intermediate from Step 1 in small portions to the boiling solvent. Rapid addition helps prevent polymerization but avoid boil-over.[1]

-

Maintain reflux for 30–60 minutes.

-

Cool the solution to room temperature. The cyclized product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate , will precipitate.[1]

-

Dilute with hexane or ether to maximize precipitation. Filter and wash with hexane to remove Dowtherm A.

Step 3: Hydrolysis and Decarboxylation

-

Suspend the ester from Step 2 in 10% NaOH (aq). Reflux for 4–6 hours to hydrolyze the ester to the carboxylic acid.

-

Acidify with HCl to pH 3–4 to precipitate the acid. Filter and dry.

-

Decarboxylation: Heat the dry carboxylic acid powder in high-boiling solvent (e.g., quinoline or fresh Dowtherm A) to 250°C or perform neat sublimation/pyrolysis if scale permits.[1] CO₂ evolves.

-

Final Product: this compound.

-

Yield Expectation: 40–60% overall.

-

Protocol 2: In Vitro Topoisomerase I Relaxation Assay

Objective: Determine if the synthesized derivative functions as a Topo I poison.

Reagents:

-

Supercoiled Plasmid DNA (e.g., pBR322, 0.5 µ g/reaction )[1]

-

Recombinant Human Topoisomerase I (1 unit/reaction)

-

Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA.[1]

-

Positive Control: Camptothecin (10 µM).[1]

Workflow:

-

Preparation: Prepare a master mix of DNA and Assay Buffer.

-

Incubation:

-

Add 1 µL of test compound (in DMSO) to 19 µL of master mix.

-

Add 1 unit of Topo I enzyme.

-

Incubate at 37°C for 30 minutes .

-

-

Termination: Stop reaction by adding 4 µL of Stop Buffer (SDS/Proteinase K). Incubate at 50°C for 15 minutes to digest the enzyme.

-

Analysis:

-

Load samples onto a 1% agarose gel (without Ethidium Bromide).[1]

-

Run electrophoresis at 2–3 V/cm for 4–6 hours.

-

Stain with Ethidium Bromide after the run.

-

-

Interpretation:

Protocol 3: HIF-1 Stabilization Assay (Western Blot)

Objective: Assess the compound's ability to inhibit HIF-PH and stabilize HIF-1

Cell Lines:

-

HCT116 (Colon cancer) or Hep3B (Liver cancer).[1]

Workflow:

-

Seeding: Plate cells at

cells/well in 6-well plates. Allow to attach overnight. -

Treatment:

-

Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer containing protease inhibitors and deferoxamine (to prevent post-lysis degradation of HIF).

-

Western Blotting:

-

Data Analysis: Densitometry should show a dose-dependent increase in HIF-1

bands in treated samples compared to the DMSO control.[1]

Data Summary & Troubleshooting

Table 1: Expected Physicochemical Properties & Assay Results

| Parameter | Value / Observation | Notes |

| Molecular Weight | ~162.15 g/mol (Parent) | Increases with substitution.[1] |

| Solubility | Low in water; Mod. in DMSO | The 2,4-diol tautomer can form H-bond networks.[1] |

| Synthesis Yield | 40–60% (Gould-Jacobs) | Moisture in DEEM lowers yield drastically.[1] |

| Topo I IC50 | 0.5 – 10 µM | Highly dependent on planarity and C-3 substituents.[1] |

| HIF Stabilization | Detectable at >10 µM | Requires "4-hydroxy-2-oxo" motif integrity.[1] |

Troubleshooting the Synthesis:

-

Problem: Low yield in cyclization step.

-

Solution: Ensure Dowtherm A is actually boiling (250°C) before adding the intermediate. Temperature drops cause oligomerization instead of cyclization.

-

-

Problem: Product insolubility.

Visual Workflow: Synthesis to Validation

Figure 2: Experimental workflow from raw material to biological validation.

References

-

Synthesis of 1,5-Naphthyridines (Gould-Jacobs Reaction)

-

Topoisomerase I Inhibition

- Title: Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors.

- Source:Current Topics in Medicinal Chemistry (2014).

-

URL:[Link]

-

HIF-PH Inhibition Mechanism

-

Naphthyridinone Scaffold Utility

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-hydroxy-1,5-naphthyridin-2(1H)-one in Drug Design

Executive Summary & Scaffold Profile

The 4-hydroxy-1,5-naphthyridin-2(1H)-one scaffold represents a critical bioisostere of the quinolone and isoquinoline cores. While historically overshadowed by its 1,8-isomer (the nalidixic acid/fluoroquinolone backbone), the 1,5-naphthyridine system has emerged as a privileged structure for targeting metalloenzymes—specifically HIF-Prolyl Hydroxylases (HIF-PH) —and type II topoisomerases.

Chemical Identity & Tautomerism

Defining the active species is the first step in rational design. This scaffold exists in a tautomeric equilibrium between the 4-hydroxy-2-one (A), 2-hydroxy-4-one (B), and the 2,4-dione (C) forms.

-

Physiological Relevance: In aqueous solution and biological media, the 2,4-dione and 4-hydroxy-2-one tautomers predominate.

-

Binding Mode: The vicinal carbonyl and hydroxyl (or enolizable ketone) groups at positions 2 and 4 (or 3 and 4 depending on numbering convention relative to heteroatoms) create a planar, bidentate ligand field ideal for chelating divalent cations (Fe²⁺, Mg²⁺, Mn²⁺).

Therapeutic Applications

| Target Class | Mechanism of Action | Key Drug Precedents/Analogs |

| HIF-PH Domain | Competitive inhibition of 2-oxoglutarate (2-OG); Fe²⁺ chelation. | Roxadustat (bioisosteric core), Vadadustat analogs. |

| Bacterial Topoisomerase | DNA gyrase/Topo IV inhibition; DNA intercalation. | Naphthyridine analogs of Ciprofloxacin. |

| Kinases (c-Met, TGF-β) | ATP-competitive inhibition; H-bond acceptor/donor motif. | Early-stage preclinical candidates.[1] |

| Viral Integrase | Mg²⁺ chelation at the catalytic core. | HIV Integrase inhibitors (INSTIs) research. |

Synthetic Protocol: The Gould-Jacobs Cyclization Route[2]

The most robust method for accessing the this compound core is the Gould-Jacobs reaction . This protocol is preferred over the Friedländer synthesis for this specific isomer due to the availability of 3-aminopyridine starting materials and scalability.

Diagram: Synthetic Workflow

Figure 1: Step-wise construction of the 1,5-naphthyridine core via Gould-Jacobs reaction.

Detailed Protocol 1: Core Synthesis

Objective: Synthesis of this compound (also known as 1,5-naphthyridine-2,4-dione).

Reagents:

-

3-Aminopyridine (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

-

Ethanol (anhydrous)

-

Hexane/Ether (for washing)

Step-by-Step Methodology:

-

Condensation (Enamine Formation):

-

In a round-bottom flask equipped with a Dean-Stark trap (optional) and reflux condenser, dissolve 3-aminopyridine (9.4 g, 100 mmol) in anhydrous ethanol (50 mL).

-

Add Diethyl ethoxymethylenemalonate (23.8 g, 110 mmol) dropwise.

-

Reflux the mixture for 2–4 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM) for the disappearance of the amine.

-

Cool the reaction to room temperature. The intermediate enamine often precipitates. If not, evaporate the solvent under reduced pressure. Recrystallize from EtOH/Hexane if necessary.

-

Checkpoint: Verify intermediate by ¹H NMR (look for the vinyl proton doublet ~8.5 ppm).

-

-

Thermal Cyclization (Ring Closure):

-

Safety Warning: This step requires high temperatures (250°C). Use a sand bath or high-temp oil bath and a heavy-walled flask.

-

Heat Dowtherm A (100 mL) to a rolling boil (approx. 250–255°C).

-

Add the enamine intermediate (from Step 1) carefully in small portions to the boiling solvent. Caution: Rapid ethanol evolution will occur.

-

Maintain reflux for 30–45 minutes. The solution will darken.

-

Allow the mixture to cool slowly to room temperature. The product usually precipitates as a brown/tan solid.

-

-

Isolation & Purification:

-

Dilute the cooled mixture with hexane (100 mL) to maximize precipitation and wash away the Dowtherm A.

-

Filter the solid under vacuum.

-

Wash the filter cake copiously with hexane and diethyl ether to remove residual high-boiling solvent.

-

Purification: Recrystallize from DMF or acetic acid, or purify via acid-base precipitation (dissolve in 1M NaOH, filter, precipitate with 1M HCl at pH 3–4).

-

Yield Expectation: 60–75%. Characterization: ¹H NMR (DMSO-d₆) typically shows broad singlets for NH/OH protons and the characteristic naphthyridine aromatic pattern.

Medicinal Chemistry Application: HIF-PH Inhibition[3][4]

The primary utility of this scaffold is mimicking 2-oxoglutarate (2-OG) , the co-substrate for HIF-prolyl hydroxylases (PHD1, PHD2, PHD3).

Mechanism of Action

Under normoxia, PHD enzymes hydroxylate HIF-α using O₂, Fe²⁺, and 2-OG. This marks HIF-α for proteasomal degradation.

-

Inhibition Strategy: The 4-hydroxy-1,5-naphthyridin-2-one scaffold chelates the active site Fe²⁺ in a bidentate fashion, displacing 2-OG. This stabilizes HIF-α, leading to erythropoietin (EPO) gene transcription.

Diagram: Pharmacophore & Binding Mode

Figure 2: Chelation mode of the scaffold within the PHD2 active site.

Biological Evaluation Protocol: HIF-PH2 Inhibition Assay

Objective: Determine the IC₅₀ of 1,5-naphthyridine derivatives against the PHD2 enzyme using a Fluorescence Polarization (FP) displacement assay.

Principle: The assay measures the displacement of a fluorescently labeled HIF-1α peptide probe (bound to the PHD2 catalytic domain) by the small molecule inhibitor. Alternatively, a TR-FRET assay detecting the hydroxylation of a biotinylated HIF peptide can be used. Below is the TR-FRET protocol, which is more robust for HTS.

Reagents:

-

Recombinant Human PHD2 catalytic domain (aa 181–426).

-

Substrate: Biotin-HIF-1α peptide (residues 556–574).

-

Detection Reagents: Europium-labeled anti-hydroxy-HIF antibody + APC-labeled Streptavidin.

-

Cofactors: Fe(II)SO₄, L-Ascorbic acid, 2-Oxoglutarate.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.01% Tween-20.

Protocol Steps:

-

Compound Preparation:

-

Prepare 10 mM stocks of test compounds in 100% DMSO.

-

Perform 3-fold serial dilutions in DMSO to generate a 10-point dose-response curve.

-

Transfer 100 nL of diluted compound to a 384-well low-volume white plate (acoustic dispensing preferred).

-

-

Enzyme Reaction Assembly:

-

Mix A (Enzyme/Iron): Dilute PHD2 enzyme (final conc. 5 nM) and FeSO₄ (final conc. 5 µM) in Assay Buffer.

-

Mix B (Substrate/Cofactor): Dilute Biotin-HIF peptide (100 nM), 2-OG (2 µM, Km concentration), and Ascorbate (100 µM) in Assay Buffer.

-

Add 5 µL of Mix A to the assay plate containing compounds. Incubate 10 min at RT to allow inhibitor binding.

-

Add 5 µL of Mix B to initiate the reaction.

-

-

Incubation:

-

Incubate at room temperature for 60 minutes.

-

-

Detection:

-

Add 10 µL of Detection Mix (Eu-antibody + APC-Streptavidin in detection buffer containing 200 mM succinate to quench the reaction).

-

Incubate for 60 minutes at RT.

-

-

Readout:

-

Measure TR-FRET signal on a multimode plate reader (e.g., EnVision).

-

Excitation: 337 nm. Emission 1: 615 nm (Eu), Emission 2: 665 nm (APC).

-

Calculate Ratio = (Em 665 / Em 615) × 10,000.

-

-

Data Analysis:

-

Normalize data to 0% inhibition (DMSO control) and 100% inhibition (no enzyme or known inhibitor like Roxadustat).

-

Fit curves using a 4-parameter logistic model to determine IC₅₀.

-

Expert Tips & Troubleshooting

-

Solubility: The core 1,5-naphthyridin-2-one scaffold is planar and rigid, leading to poor aqueous solubility.

-

Design Tip: Introduce solubilizing groups (morpholine, piperazine) at the N1 or C6/C7 positions early in the SAR campaign.

-

-

Purification of Intermediates: During the Gould-Jacobs synthesis, the enamine intermediate must be very dry before adding to Dowtherm A. Residual ethanol causes violent splashing at 250°C.

-

Iron Contamination: In the biological assay, ensure all buffers are made with ultrapure water. Adventitious iron can skew IC₅₀ values since the mechanism relies on Fe²⁺ availability.

-

Tautomer Trapping: If a specific tautomer is required for a different target (e.g., locking the enol form), O-alkylation at C4 can be achieved using Ag₂CO₃ and alkyl halides, whereas N-alkylation usually dominates with NaH/alkyl halides.

References

-

Scaffold Synthesis & Chemistry

-

Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

-

Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 5(5), 1063–1065. (Foundational chemistry for naphthyridines).

-

-

HIF-PH Inhibition Applications

-

Rabinowitz, M. H. (2013). "Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Thinking It Is Anemic." Journal of Medicinal Chemistry, 56(23), 9369–9425.

-

Gupta, N., & Wish, J. B. (2017). "Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With Chronic Kidney Disease."[1][2][3] American Journal of Kidney Diseases, 69(6), 815-826.

-

-

Assay Protocols

-

McDonough, M. A., et al. (2006).[4] "Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2)." Proceedings of the National Academy of Sciences, 103(26), 9814-9819. (Structural basis for chelation).

-

Sources

Synthesis of 4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives for antimicrobial assays

Application Note & Protocol: Synthesis and Evaluation of 4-Hydroxy-1,5-naphthyridin-2(1H)-one Derivatives

Executive Summary

The 1,5-naphthyridine scaffold represents a critical bioisostere of the quinolone antibiotic class (e.g., nalidixic acid, ciprofloxacin). By replacing the benzene ring of the quinolone core with a pyridine ring, researchers can modulate lipophilicity, aqueous solubility, and target binding affinity (DNA gyrase/Topoisomerase IV).

This guide details the synthesis of This compound (also known as 1,5-naphthyridine-2,4-dione). While the classic antimicrobial pharmacophore is the 4-oxo-3-carboxylic acid, the 2,4-dione scaffold serves as a versatile platform for diverse functionalization at the C3, N1, and O4 positions to generate novel antimicrobial libraries.

Synthetic Pathway Design

The synthesis relies on the condensation of 3-aminopyridine with a malonic ester derivative.[1] The choice of reagent dictates the final substitution pattern:

-

Pathway A (Target): Condensation with Diethyl Malonate yields the 4-hydroxy-2-one (2,4-dione) scaffold.

-

Pathway B (Reference): Condensation with Diethyl Ethoxymethylenemalonate (DEEM) yields the 4-oxo-3-carboxylate scaffold (classic Gould-Jacobs).

We will focus on Pathway A as per the specific topic request, utilizing a high-temperature cyclocondensation strategy.

Mechanism & Workflow

The reaction proceeds via a nucleophilic attack of the exocyclic amine on the ester carbonyl, followed by a thermal intramolecular cyclization onto the pyridine ring nitrogen (N1) or carbon (C2). For 1,5-naphthyridines, directing the cyclization to the C2 position of the pyridine ring is thermodynamically favorable under high-temperature conditions.

Figure 1: Synthetic workflow for the construction of the 1,5-naphthyridine-2,4-dione core.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Safety Note: This reaction requires high temperatures (250°C). Use a sand bath or high-grade oil bath behind a blast shield. Perform all operations in a fume hood.

Reagents:

-

3-Aminopyridine (CAS: 462-08-8)

-

Diethyl Malonate (CAS: 105-53-3)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Diphenyl ether[1]

-

Ethanol (for washing)

-

Hexane (for washing)

Step-by-Step Methodology:

-

Condensation (Amide Formation):

-

In a 100 mL round-bottom flask equipped with a short-path distillation head, combine 3-aminopyridine (9.4 g, 100 mmol) and diethyl malonate (17.6 g, 110 mmol).

-

Heat the mixture to 150–160°C using an oil bath.

-

Ethanol will begin to distill off. Maintain heating for 2–3 hours until ethanol evolution ceases.

-

Checkpoint: The mixture should turn into a viscous syrup or semi-solid mass (the mono-anilide intermediate).

-

-

Thermal Cyclization:

-

Add Dowtherm A (30 mL) to the reaction flask containing the intermediate.

-

Replace the distillation head with an air condenser (or reflux condenser without water cooling initially, to prevent thermal shock).

-

Rapidly raise the temperature to 250°C . The mixture must reflux vigorously.

-

Maintain reflux for 45–60 minutes.

-

Observation: The product typically precipitates as a brownish solid even at high temperatures due to its high melting point and low solubility in non-polar solvents.

-

-

Workup & Purification:

-

Cool the reaction mixture slowly to room temperature.

-

Dilute the suspension with hexane (50 mL) to reduce the viscosity of the Dowtherm A and maximize precipitation.